(2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine
Brand Name: Vulcanchem
CAS No.: 436096-95-6
VCID: VC0763372
InChI: InChI=1S/C15H24N2O2/c1-18-15-6-3-2-5-14(15)13-16-7-4-8-17-9-11-19-12-10-17/h2-3,5-6,16H,4,7-13H2,1H3
SMILES: COC1=CC=CC=C1CNCCCN2CCOCC2
Molecular Formula: C15H24N2O2
Molecular Weight: 264.36 g/mol

(2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine

CAS No.: 436096-95-6

Cat. No.: VC0763372

Molecular Formula: C15H24N2O2

Molecular Weight: 264.36 g/mol

* For research use only. Not for human or veterinary use.

(2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine - 436096-95-6

Specification

CAS No. 436096-95-6
Molecular Formula C15H24N2O2
Molecular Weight 264.36 g/mol
IUPAC Name N-[(2-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine
Standard InChI InChI=1S/C15H24N2O2/c1-18-15-6-3-2-5-14(15)13-16-7-4-8-17-9-11-19-12-10-17/h2-3,5-6,16H,4,7-13H2,1H3
Standard InChI Key WWBKAIQMRPAGKO-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CNCCCN2CCOCC2
Canonical SMILES COC1=CC=CC=C1CNCCCN2CCOCC2

Introduction

(2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is a synthetic organic compound with a molecular formula of C₁₅H₂₄N₂O₂ and a molecular weight of approximately 264.36 g/mol . This compound combines a methoxybenzyl group with a morpholinylpropyl amine group, which confers distinct chemical and biological properties. It is primarily used in medicinal chemistry research due to its potential biological activities.

Synthesis

The synthesis of (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine typically involves a nucleophilic substitution reaction between 2-methoxybenzyl chloride and 3-morpholin-4-yl-propylamine. This reaction is performed under basic conditions in organic solvents such as dichloromethane or toluene, with bases like sodium hydroxide or potassium carbonate facilitating the process.

Biological Activities

Research indicates that (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine exhibits several biological activities:

  • Enzyme Modulation: It modulates the activity of various enzymes, particularly protein kinases, which play critical roles in cellular signaling pathways related to proliferation and apoptosis.

  • Receptor Interaction: Its structural features enable effective binding to specific receptors, potentially influencing neuropharmacological pathways. This interaction may lead to therapeutic effects in conditions such as depression and anxiety.

  • Neuroprotective Properties: Preliminary studies suggest that the compound may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Comparison with Similar Compounds

CompoundMolecular FormulaKey Features
(2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amineC₁₅H₂₄N₂O₂One methoxy group; potential antidepressant effects
(3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amineC₁₅H₂₄N₂O₂Similar structure; different methoxy positioning
(2,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amineC₁₆H₂₆N₂O₃Two methoxy groups; potential neuroprotective effects

Potential Applications

Given its biological activities, (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine has potential applications in medicinal chemistry, particularly in the treatment of neurodegenerative diseases and psychiatric disorders. Its unique structure allows for interactions with various biological targets, making it a valuable compound for further research and development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator